N-(2-Methoxyethyl)-2-(phenylsulfanyl)cyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxyethyl)-2-(phenylsulfanyl)cyclopentan-1-amine is a synthetic organic compound that belongs to the class of amines This compound features a cyclopentane ring substituted with a phenylsulfanyl group and an amine group, along with a methoxyethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-2-(phenylsulfanyl)cyclopentan-1-amine typically involves multiple steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol and suitable leaving groups.
Attachment of the Methoxyethyl Side Chain: The methoxyethyl side chain can be attached through alkylation reactions using 2-methoxyethyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methoxyethyl)-2-(phenylsulfanyl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amine to an alkyl group.
Substitution: The methoxyethyl side chain or the phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-Methoxyethyl)-2-(phenylsulfanyl)cyclopentan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group and the amine group can play crucial roles in binding to these targets and exerting biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Methoxyethyl)-2-(phenylthio)cyclopentan-1-amine: Similar structure but with a phenylthio group instead of phenylsulfanyl.
N-(2-Methoxyethyl)-2-(phenylsulfinyl)cyclopentan-1-amine: Contains a phenylsulfinyl group.
N-(2-Methoxyethyl)-2-(phenylsulfonyl)cyclopentan-1-amine: Contains a phenylsulfonyl group.
Uniqueness
N-(2-Methoxyethyl)-2-(phenylsulfanyl)cyclopentan-1-amine is unique due to the presence of the phenylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs
Eigenschaften
CAS-Nummer |
648419-44-7 |
---|---|
Molekularformel |
C14H21NOS |
Molekulargewicht |
251.39 g/mol |
IUPAC-Name |
N-(2-methoxyethyl)-2-phenylsulfanylcyclopentan-1-amine |
InChI |
InChI=1S/C14H21NOS/c1-16-11-10-15-13-8-5-9-14(13)17-12-6-3-2-4-7-12/h2-4,6-7,13-15H,5,8-11H2,1H3 |
InChI-Schlüssel |
DKCHDNRALCUNND-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC1CCCC1SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.